Trh-gly

描述

Trh-gly, also known as Trihydroxyglycine, is an amino acid that has been studied extensively in recent years due to its potential therapeutic and pharmacological benefits. This compound is a natural component of human tissues, and is involved in many metabolic processes, such as energy metabolism, protein synthesis, and the regulation of blood sugar levels. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, as well as the potential to modulate the immune system.

科学研究应用

1. 垂体激素释放

TRH-Gly,Thyrotropin-Releasing Hormone(TRH)的生物合成前体,已被研究其在刺激垂体激素释放中的作用。在一项使用雄性斯普拉格-道利大鼠和GH3细胞(一种大鼠前垂体肿瘤细胞系)的实验中,发现this compound能够刺激甲状腺激素(TSH)和催乳素的释放。这种效应被归因于this compound在体内转化为TRH (Pekary et al., 1990)。

作用机制

Target of Action

Thyrotropin-Releasing Hormone Glycine (Trh-gly) primarily targets the hypothalamus-pituitary-thyroid (HPT) axis . It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . The primary role of this compound is to maintain thyroid hormone homeostasis through regulation of thyroid-stimulating hormone secretion .

Mode of Action

This compound interacts with its targets by stimulating the secretion of TSH from the anterior pituitary . This stimulation initiates the synthesis and release of thyroid hormone (TH) from the thyroid gland . The interaction of this compound with its targets results in changes in the levels of TH, which in turn affects various physiological processes including organ development, cell differentiation, metabolism, and cell growth and maintenance .

Biochemical Pathways

This compound affects the hypothalamus-pituitary-thyroid (HPT) axis . It stimulates the release of TSH from the anterior pituitary, which then initiates the synthesis and release of TH from the thyroid gland . The synthesis of this compound and TSH subunit genes is inhibited at the transcriptional level by TH, which also inhibits posttranslational modification and release of TSH . These processes form part of the complex mechanism of positive and negative regulation that controls TH production .

Pharmacokinetics

It is known that the effects of this compound are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a m1 family metallopeptidase, the trh-degrading ectoenzyme (trh-de), also called pyroglutamyl peptidase ii .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of thyroid function and the control of various metabolic activities related to anabolism or catabolism of macromolecules, including carbohydrates, proteins, lipids, and damaged organelles within cells to maintain homeostasis under different physiological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, global warming changes thyroid function, and living in both iodine-poor areas and volcanic regions can represent a threat to thyroid function and can favor cancers because of low iodine intake and exposure to heavy metals and radon . Air pollution, particularly particulate matter in outdoor air, can worsen thyroid function and can be carcinogenic . Understanding how environmental factors and contaminants influence thyroid function is crucial for developing preventive strategies and policies to guarantee appropriate development and healthy metabolism in the new generations and for preventing thyroid disease and cancer in adults and the elderly .

未来方向

属性

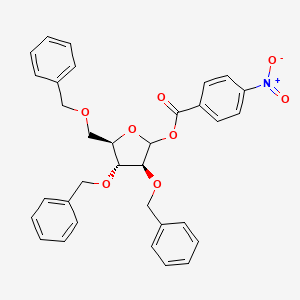

IUPAC Name |

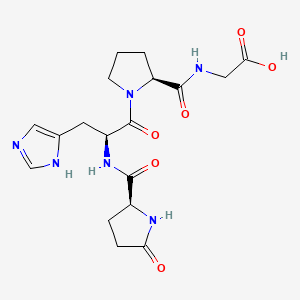

2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVCLHYFVGHUCM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005815 | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85344-77-0 | |

| Record name | Thyrotropin-releasing hormone, gly | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)